molecular formula C12H12ClNO3S2 B6540075 5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060353-36-7

5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540075
CAS No.: 1060353-36-7
M. Wt: 317.8 g/mol
InChI Key: BBVAIMDZPQPUEE-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a chloro-methoxybenzene core linked to a thiophene-methyl group via a sulfonamide bridge. This compound is synthesized through nucleophilic substitution reactions between 5-chloro-2-methoxybenzenesulfonyl chloride and amine-containing intermediates, as exemplified in the preparation of structurally related analogs .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S2/c1-17-11-3-2-10(13)6-12(11)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVAIMDZPQPUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and thiophen-3-ylmethanamine.

    Reaction Conditions: The sulfonyl chloride reacts with the amine under basic conditions, often using a base such as triethylamine or sodium hydroxide, to form the sulfonamide bond.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones of the thiophene ring.

    Hydrolysis Products: The corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the sulfonamide group.

    Biological Research: Used in studies involving enzyme inhibition and protein binding.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(thiophen-3

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance PD-L1 inhibition (e.g., compound 4: 53.3% vs. compound 7: 51.0%) but may increase anti-proliferative effects in cancer cells (e.g., compound 4 vs. PC-3) .
  • Heterocyclic Substituents : The triazolo-pyridine group (control compound) forms robust hydrophilic/hydrophobic interactions in SND1 binding pockets, outperforming simpler aryl groups in simulation stability .
  • Thiophene vs. Piperidinyl Groups : Thiophene-methyl substituents (target compound) may offer improved metabolic stability compared to piperidinyl analogs (e.g., compound 11), though pharmacological data are lacking .

PD-L1 Inhibition

The salicylamide scaffold in compound 30 shows the highest activity (57.2%), suggesting that secondary amide groups may enhance target engagement .

Cytotoxicity and Anti-Proliferative Effects

However, compound 4’s fluorophenyl group correlates with selective anti-proliferative activity against PC-3 (prostate cancer), highlighting substituent-dependent effects .

Pharmacological and ADMET Properties

  • Safety Profile: Fluorophenyl and methylphenyl derivatives (e.g., 4, 7, 17) are non-cytotoxic, suggesting a favorable safety profile for sulfonamides with electron-deficient aryl groups .
  • Metabolic Stability : The trifluoroethoxy group in compound 11 may enhance metabolic resistance compared to methoxy or thiophene groups, though direct comparisons are unavailable .
  • Molecular Dynamics : The triazolo-pyridine control compound maintains stable binding conformations in simulations, whereas thiophene-based analogs may exhibit variable dynamics due to differences in hydrophobicity .

Molecular Docking and Simulation Insights

  • SND1 Enzyme Binding : The triazolo-pyridine control compound forms hydrogen bonds with Asp98 and hydrophobic interactions with Phe102 in SND1, achieving a stable RMSD of <2 Å over 100 ns simulations. Thiophene-methyl substituents (target compound) may disrupt these interactions due to steric hindrance .
  • PD-L1 Binding : Fluorophenyl-sulfamoyl derivatives (e.g., compound 4) occupy the PD-L1 hydrophobic cleft, with docking scores correlating with experimental inhibition data .

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